3-Phenyl-1,2,4-thiadiazol-5-yl dipropylcarbamodithioate

Description

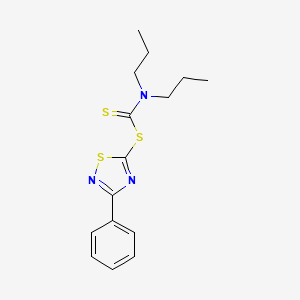

3-Phenyl-1,2,4-thiadiazol-5-yl dipropylcarbamodithioate is a synthetic organosulfur compound featuring a 1,2,4-thiadiazole core substituted with a phenyl group at the 3-position and a dipropylcarbamodithioate moiety at the 5-position. This compound is of interest in medicinal chemistry and agrochemical research due to its structural hybridity, combining heterocyclic and dithiocarbamate functionalities .

Properties

CAS No. |

62652-48-6 |

|---|---|

Molecular Formula |

C15H19N3S3 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

(3-phenyl-1,2,4-thiadiazol-5-yl) N,N-dipropylcarbamodithioate |

InChI |

InChI=1S/C15H19N3S3/c1-3-10-18(11-4-2)15(19)20-14-16-13(17-21-14)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

InChI Key |

IXTGVIDJQFOSLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=S)SC1=NC(=NS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,2,4-thiadiazol-5-yl dipropylcarbamodithioate typically involves the reaction of phenylthiosemicarbazide with appropriate reagents under controlled conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2,4-thiadiazol-5-yl dipropylcarbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize thiadiazole derivatives, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce thiadiazole derivatives to their corresponding amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce alkyl, acyl, or other functional groups onto the thiadiazole ring, leading to a wide range of derivatives with diverse properties .

Scientific Research Applications

3-Phenyl-1,2,4-thiadiazol-5-yl dipropylcarbamodithioate has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,4-thiadiazol-5-yl dipropylcarbamodithioate involves its interaction with specific molecular targets and pathways. In medicinal applications, thiadiazole derivatives can inhibit enzymes or receptors involved in disease progression. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis and inhibiting tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from related compounds in the thiadiazole and carbamodithioate families. Below is a comparative analysis based on structural and functional analogs from the literature.

Structural Analogues in the Thiadiazole Family

- Anandamide (Arachidonylethanolamide): While unrelated mechanistically, anandamide shares a heterocyclic scaffold (ethanolamide backbone) and demonstrates receptor-binding specificity. Unlike the thiadiazole-based compound, anandamide acts as an endogenous cannabinoid receptor ligand, highlighting the importance of ring structure and substituents in target selectivity .

- Thiazol-5-ylmethyl carbamates: These compounds (e.g., those listed in ) feature thiazole rings with carbamate linkages. The substitution of sulfur and nitrogen in thiadiazoles (vs. For example, the hydroperoxypropan-2-yl substituent in compound m enhances oxidative stability compared to dipropylcarbamodithioate’s sulfur-rich moiety .

Functional Analogues: Dithiocarbamates and Carbamodithioates

- Dipropylcarbamodithioate derivatives : These compounds exhibit metal-chelating properties due to the dithiocarbamate group. Compared to simpler dithiocarbamates (e.g., sodium diethyldithiocarbamate), the thiadiazole ring in the target compound may reduce hydrolytic susceptibility, improving bioavailability.

- Bis(thiazolylmethyl) carbamates: Compound w () demonstrates that dimerization of heterocyclic carbamates can enhance binding avidity. However, the monomeric structure of 3-phenyl-1,2,4-thiadiazol-5-yl dipropylcarbamodithioate likely prioritizes membrane permeability over multivalent interactions .

Comparative Data Table

Research Findings and Limitations

- Synthetic Challenges : The thiadiazole ring in the target compound requires precise control during synthesis to avoid side reactions, unlike simpler carbamates .

- Bioactivity Gaps: While dithiocarbamates are known for antifungal and anticancer activity, the phenyl-thiadiazole hybrid’s specific mechanisms remain understudied.

- Evidence Limitations : The provided sources lack direct data on the target compound, necessitating extrapolation from structurally related molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.